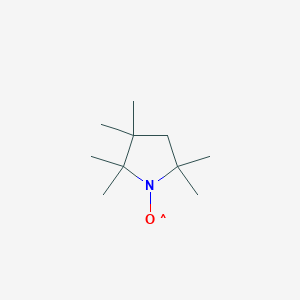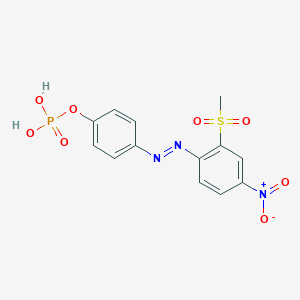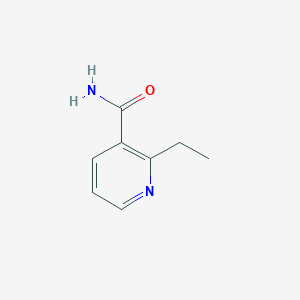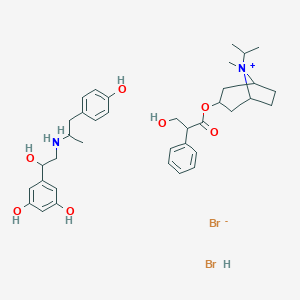
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl, commonly known as TEMPO, is a stable, free radical compound that has been extensively studied in the field of chemistry. It is a versatile molecule that finds its application in various fields such as organic synthesis, material science, and biology. TEMPO has been used as a catalyst, a mediator, and a spin-label in various chemical reactions.
Mécanisme D'action
TEMPO acts as a free radical scavenger and a redox mediator. It reacts with various reactive oxygen species (ROS) such as superoxide, hydroxyl radical, and peroxyl radical, and prevents them from damaging biological molecules such as proteins, lipids, and DNA. TEMPO also acts as a redox mediator in various chemical reactions by accepting or donating electrons.
Biochemical and Physiological Effects:
TEMPO has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can prevent oxidative damage to biological molecules. TEMPO has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. In addition, TEMPO has been shown to have neuroprotective properties and can protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
TEMPO has several advantages for lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. It is also a versatile molecule that can be used as a catalyst, mediator, and spin-label in various chemical reactions. However, TEMPO has some limitations as well. It is a relatively expensive compound and can be toxic in high concentrations. In addition, it can interfere with some analytical techniques such as mass spectrometry and HPLC.
Orientations Futures
TEMPO has a wide range of potential applications in various scientific fields. Some of the future directions for TEMPO research include:
1. Development of new TEMPO-based catalysts for organic synthesis.
2. Study of the mechanism of action of TEMPO in biological systems.
3. Development of new TEMPO-based materials for energy storage and conversion.
4. Study of the potential therapeutic applications of TEMPO in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Conclusion:
TEMPO is a versatile and stable compound that has found its application in various scientific fields. It has been used as a catalyst, mediator, and spin-label in various chemical reactions. TEMPO has several biochemical and physiological effects and has potential therapeutic applications in various diseases. However, further research is needed to fully understand the mechanism of action of TEMPO and to explore its potential applications in various scientific fields.
Méthodes De Synthèse
TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine using sodium hypochlorite or potassium permanganate. The reaction yields TEMPO as a stable, crystalline, and red-colored powder. The purity of TEMPO can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
TEMPO has found its application in various scientific research fields such as organic synthesis, polymer chemistry, and biology. It has been used as a catalyst in various organic reactions such as oxidation, reduction, and cross-coupling reactions. TEMPO has also been used as a mediator in the synthesis of various polymers such as polyethylene, polystyrene, and polypropylene. In the field of biology, TEMPO has been used as a spin-label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules.
Propriétés
Numéro CAS |
118191-03-0 |
|---|---|
Formule moléculaire |
C10H20NO |
Poids moléculaire |
170.27 g/mol |
InChI |
InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3 |
Clé InChI |
XQEVRZIQWROROX-UHFFFAOYSA-N |
SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
SMILES canonique |
CC1(CC(N(C1(C)C)[O])(C)C)C |
Autres numéros CAS |
118191-03-0 |
Synonymes |
2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl HMPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)











![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)